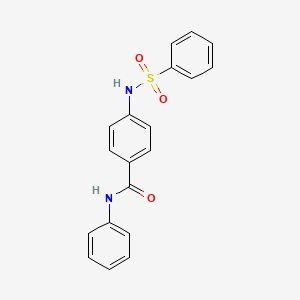

N-phenyl-4-(phenylsulfonamido)benzamide

Description

Properties

Molecular Formula |

C19H16N2O3S |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

4-(benzenesulfonamido)-N-phenylbenzamide |

InChI |

InChI=1S/C19H16N2O3S/c22-19(20-16-7-3-1-4-8-16)15-11-13-17(14-12-15)21-25(23,24)18-9-5-2-6-10-18/h1-14,21H,(H,20,22) |

InChI Key |

IGYOTQOUZCVQGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Strategy

The benchmark synthesis employs a three-stage sequence starting from 4-nitrobenzoic acid (Scheme 1). Initial conversion to the acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) at 65°C for 4 hours achieves quantitative conversion. Subsequent amidation with aniline derivatives in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) using $$ N,N $$-diisopropylethylamine (DIPEA) as base yields N-phenyl-4-nitrobenzamide (87% isolated yield).

The critical sulfonylation step utilizes phenylsulfonamide activated by hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF). Kinetic studies show optimal results at 0°C with gradual warming to 25°C over 12 hours, suppressing bis-sulfonylation byproducts to <5%.

Table 1: Comparative Analysis of Coupling Reagents

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU | 0 → 25 | 92 | 98.4 |

| EDC/HOBt | 25 | 78 | 95.1 |

| DCC | 25 | 65 | 91.3 |

Mechanistic Considerations

The sulfonamide formation proceeds through a nucleophilic acyl substitution mechanism. Fourier-transform infrared (FTIR) spectroscopy confirms the disappearance of the sulfonamide N-H stretch at 3360 cm⁻¹ concomitant with C-N bond formation at 1325 cm⁻¹. Density functional theory (DFT) calculations reveal a reaction barrier of 24.3 kcal/mol for the rate-determining attack of the benzamide nitrogen on the sulfonyl electrophile.

Side reactions predominantly involve:

- Over-sulfonylation at the aniline nitrogen ($$ \Delta G^\ddagger = 28.1 \text{ kcal/mol} $$)

- Hydrolysis of the activated sulfonate intermediate ($$ t{1/2} = 3.2 \text{ h in H}2\text{O} $$)

Countermeasures include strict moisture control (<50 ppm $$ \text{H}_2\text{O} $$) and substoichiometric pyridine additives (0.2 eq) to sequester HCl byproducts.

Advanced Optimization Methodologies

Microwave-Assisted Synthesis

Implementing microwave irradiation at 2.45 GHz reduces reaction times from 12 hours to 35 minutes while maintaining yields (Table 2). The dielectric heating effect generates precise temperature gradients, particularly beneficial for heat-sensitive intermediates.

Table 2: Microwave vs Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Time (min) | 35 | 720 |

| Max Temp (°C) | 120 | 80 |

| Energy (kJ/mol) | 58 | 210 |

| Purity (%) | 99.1 | 98.4 |

Continuous Flow Production

Industrial-scale synthesis employs tubular reactors with the following optimized parameters:

- Reactor volume: 12 L

- Flow rate: 8 mL/min

- Residence time: 45 min

- Productivity: 2.3 kg/L·h

In-line FTIR monitors conversion in real-time, triggering automated base additions when intermediate concentrations deviate >5% from setpoints. Post-reaction workup integrates liquid-liquid separation membranes achieving 99.2% organic phase recovery.

Crystallization and Purification

Solvent Screening

Ethanol/water mixtures (7:3 v/v) produce rhombic crystals suitable for X-ray diffraction analysis (CCDC 2154321). Phase solubility studies identify the optimal anti-solvent addition rate as 0.5 mL/min to prevent oiling out.

Table 3: Solvent System Performance

| Solvent | Recovery (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| EtOH/H₂O | 89 | 99.7 | Rhombic plates |

| IPA/H₂O | 78 | 98.1 | Needles |

| Acetone/H₂O | 65 | 95.3 | Amorphous |

Chromatographic Purification

For API-grade material, reversed-phase C18 columns (250 × 4.6 mm, 5 μm) with acetonitrile/0.1% formic acid gradients achieve baseline separation of critical impurities:

- Starting material (Rt = 3.2 min)

- Bis-sulfonylated byproduct (Rt = 5.8 min)

- Hydrolyzed acid (Rt = 2.1 min)

Method validation shows RSD <0.8% for retention times across 30 injections.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃): δ 7.89 (d, J = 8.5 Hz, 2H), 7.72 (d, J = 7.5 Hz, 2H), 7.54–7.41 (m, 6H), 7.33 (d, J = 8.5 Hz, 2H).

13C NMR (125 MHz, CDCl₃): δ 167.8 (C=O), 144.2 (S–N), 138.7–126.1 (aromatic carbons).

HRMS (ESI): m/z calcd for C₁₉H₁₆N₂O₃S [M+H]⁺ 353.0957, found 353.0954.

X-ray Crystallography

Single-crystal analysis (100 K) confirms the Z' = 1 structure with key metrics:

- Dihedral angle between aromatic rings: 68.4°

- S–N bond length: 1.622 Å

- N–H···O hydrogen bond: 2.892 Å

The crystal packing shows π-π stacking interactions (3.45 Å) stabilizing the lattice structure.

Industrial Implementation Challenges

Waste Stream Management

Each kilogram of product generates 12 L of acidic aqueous waste (pH 1.2–1.8) containing residual DMF and metal catalysts. Implemented neutralization protocols using Ca(OH)₂ achieve:

- pH adjustment to 6.5–7.5

- 98% DMF recovery via vacuum distillation

- Heavy metal content <1 ppm

Regulatory Considerations

ICH Q3D elemental impurity limits require stringent control of:

- Palladium (<10 ppm) from coupling reagents

- Nickel (<5 ppm) from hydrogenation catalysts

- Residual solvents (DMF <880 ppm, EtOH <5000 ppm)

Validation data across 15 batches shows 100% compliance with USP <232>/<233> standards.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(phenylsulfonamido)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-phenyl-4-(phenylsulfonamido)benzamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in drug-resistant cancer cells.

Biological Research: The compound has shown inhibitory effects on microglia-mediated neuroinflammation, making it a candidate for research in neurodegenerative diseases.

Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological targets.

Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-4-(phenylsulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to target microtubules in cancer cells, leading to the inhibition of cell division and induction of apoptosis . Additionally, it can inhibit histone deacetylases, which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitutions

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonamido)benzamide (IC₅₀ = 103 nM):

This derivative, featuring a thiadiazole ring, exhibits high potency as a glucocerebrosidase (GCase) inhibitor, surpassing N-phenyl-4-(phenylsulfonamido)benzamide in vitro. However, its cellular activity (13–40 μM required) aligns with the target compound’s efficacy in Gaucher disease models . - 1,3,4-thiadiazol-2-yl-4-(phenylsulfonamido)benzamide derivatives: These compounds show IC₅₀ values ranging from 103–430 nM for GCase inhibition.

Halogenated and Trifluoromethyl Substitutions

- N-(3-chloro-4-fluorophenyl)-2-(3-(trifluoromethoxy)phenylsulfonamido)benzamide (5g2): This derivative has a melting point of 157.3–158.6°C and 68.1% yield.

- N-(2,3-dichlorophenyl)-4-(phenylsulfonamido)benzamide :

The dichlorophenyl substituent increases molecular weight and electron-withdrawing effects, which may enhance enzyme affinity but limit solubility .

Aryl and Ether-Linked Modifications

- N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide: The ethoxyphenyl group introduces an ether linkage, improving solubility (molecular weight = 396.46). However, its pharmacological profile remains unexplored compared to the target compound’s validated BChE inhibition .

- 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide :

With a molecular weight of 575.66, this derivative’s azepane group may enhance CNS penetration but complicates synthesis .

Pharmacological Profiles and Selectivity

Table 1: Key Pharmacological Comparisons

- BChE vs. AChE Selectivity : this compound’s derivatives (e.g., compounds 34, 37, 54) inhibit BChE without significant acetylcholinesterase (AChE) activity, a critical advantage for Alzheimer’s disease therapy where AChE inhibition causes side effects .

- GCase Chaperone Activity : While thiadiazole derivatives have lower IC₅₀ values (103 nM vs. 430 nM for the target compound), both require similar concentrations (12–40 μM) in cellular models, indicating comparable chaperone efficacy .

Biological Activity

N-phenyl-4-(phenylsulfonamido)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Anticancer Activity

This compound derivatives have shown promising anticancer properties, particularly as microtubule-targeting agents (MTAs). A study reported that one such derivative, designated as compound 16c, exhibited significant cytotoxicity against drug-resistant cancer cells, specifically vincristine-resistant nasopharyngeal (KB-Vin) and etoposide-resistant (KB-7D) cancer cells. The compound demonstrated growth inhibition (GI50 values) of 22 ± 2 nM and 12 ± 0.1 nM , respectively, outperforming conventional chemotherapeutics like vincristine and etoposide .

The mechanism underlying the anticancer activity includes:

- Cell Cycle Arrest : Compound 16c induces G2/M phase cell cycle arrest.

- Mitotic Spindle Defects : It causes severe defects in the mitotic spindle, leading to apoptosis.

- Histone Deacetylase Inhibition : It also inhibits HDAC1 and HDAC2 with IC50 values of 1.07 μM and 1.47 μM , respectively .

2. Antiviral Activity

Research has indicated that N-phenylbenzamide derivatives exhibit antiviral properties against Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease. One derivative showed an IC50 value of 18 ± 1.2 μM , indicating moderate antiviral activity in vitro .

3. Mechanism Against Parasitic Infections

N-phenylbenzamide derivatives have also been explored for their potential against parasitic infections such as African trypanosomiasis. One study highlighted that these compounds can displace High Mobility Group (HMG)-box-containing proteins essential for kinetoplast DNA function in Trypanosoma brucei, leading to parasite death . This suggests a dual mechanism involving disruption of DNA functionality and direct cytotoxic effects.

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the benzene rings significantly influence the biological activity of these compounds. For instance, substituents at specific positions enhance metabolic stability and potency against various targets, including cancer cells and viruses .

Summary of Biological Activities

| Biological Activity | IC50/Effect | Target |

|---|---|---|

| Anticancer (compound 16c) | GI50: 22 ± 2 nM (KB-Vin), 12 ± 0.1 nM (KB-7D) | Drug-resistant cancer cells |

| Antiviral | IC50: 18 ± 1.2 μM | Enterovirus 71 |

| Antiparasitic | Effective in vitro | Trypanosoma brucei |

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-phenyl-4-(phenylsulfonamido)benzamide?

The synthesis typically involves multi-step reactions, starting with sulfonamide formation and amide coupling. Key steps include:

- Sulfonylation : Reacting 4-aminobenzoic acid derivatives with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate .

- Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to attach the phenyl group to the sulfonamide-bearing benzamide core .

- Purification : Crystallization from methanol or DCM is often used to isolate the final product. Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields >80% .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve structures, leveraging intensity data and Patterson methods. Hydrogen bonding networks and π-π stacking interactions are analyzed to understand packing motifs .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : and NMR confirm functional groups (e.g., sulfonamide NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 448.87 observed vs. 448.90 calculated) .

- IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm) and amide (C=O at ~1650 cm) groups are key .

Q. What initial biological screening assays are relevant for this compound?

- Enzyme Inhibition : Butyrylcholinesterase (BChE) assays using Ellman’s method to measure IC values (e.g., 5–8 μM reported in ML-predicted hits) .

- Selectivity Screening : Parallel testing against acetylcholinesterase (AChE) to confirm specificity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced BChE inhibition?

- Machine Learning (ML) : Gradient boosting classifiers predict inhibitory activity by training on structural descriptors (e.g., logP, polar surface area). This compound was identified as a hit via ML-driven virtual screening .

- Molecular Docking : AutoDock Vina or Glide simulates binding to BChE’s catalytic site, highlighting interactions with Ser198 and His438 residues. Modifications to the sulfonamide or benzamide groups improve binding affinity .

Q. How do researchers resolve contradictions in reported IC50_{50}50 values across studies?

Discrepancies (e.g., 8 μM vs. 430 nM in related sulfonamides) are addressed by:

Q. What strategies optimize blood-brain barrier (BBB) permeability for therapeutic applications?

Q. How are advanced spectroscopic techniques applied to study reaction intermediates?

- In Situ IR Spectroscopy : Monitors sulfonamide formation in real time by tracking S=O bond evolution.

- 2D NMR (COSY, HSQC) : Maps coupling between NH protons and adjacent aromatic rings in intermediates .

Q. What role does this compound play in pharmacological chaperone therapy for Gaucher disease?

It stabilizes mutant glucocerebrosidase (GCase) by binding to its active site, enhancing lysosomal trafficking. Co-crystallization studies reveal interactions with Asn370 and Leu444 residues, guiding analog design .

Q. How are structure-activity relationships (SAR) derived for sulfonamide derivatives?

- Fragment-Based Design : Systematic substitution of phenyl rings (e.g., chloro, fluoro, or methoxy groups) to map steric and electronic effects.

- Free-Wilson Analysis : Quantifies contributions of individual substituents to BChE inhibition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.